2-Isopropoxypropanohydrazide

Description

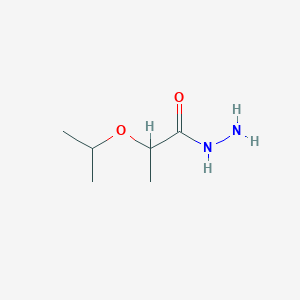

2-Isopropoxypropanohydrazide is a hydrazide derivative characterized by a propane backbone substituted with an isopropoxy group (-OCH(CH₃)₂) and a hydrazide (-CONHNH₂) moiety. Its molecular formula is C₆H₁₄N₂O₂, and its hydrochloride salt (C₆H₁₅ClN₂O₂) has a molecular weight of 182.65 g/mol (CAS: 1049750-51-7) . The compound is synthesized via condensation reactions, with purity confirmed by TLC, elemental analysis, and spectroscopic methods (IR, NMR) .

Properties

IUPAC Name |

2-propan-2-yloxypropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-4(2)10-5(3)6(9)8-7/h4-5H,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLXDVNOSRDMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586405 | |

| Record name | 2-[(Propan-2-yl)oxy]propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-29-5 | |

| Record name | 2-(1-Methylethoxy)propanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Propan-2-yl)oxy]propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Isopropoxypropanohydrazide typically involves the reaction of isopropyl alcohol with hydrazine hydrate in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and controlled pH levels to ensure optimal yield. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions to produce the desired compound .

Chemical Reactions Analysis

2-Isopropoxypropanohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2-Isopropoxypropanohydrazide serves as an important intermediate in the synthesis of various pharmaceutical agents. Its hydrazide functionality allows it to participate in condensation reactions, leading to the formation of more complex molecules that exhibit biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been shown to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria by inhibiting efflux pumps, which are responsible for antibiotic resistance. For example, when combined with chloramphenicol and ciprofloxacin, this compound significantly reduces the minimum inhibitory concentration (MIC) required for these antibiotics to be effective against resistant strains of bacteria .

Table 1: Effect of this compound on Antibiotic Activity

| Antibiotic | MIC (μg/mL) without Compound | MIC (μg/mL) with Compound |

|---|---|---|

| Chloramphenicol | 12.5 | 0.78 |

| Ciprofloxacin | 25 | 0.39 |

| Tetracycline | >500 | 125 |

This data indicates that while this compound does not exhibit intrinsic antibacterial properties, it significantly potentiates the activity of certain antibiotics against resistant strains .

Drug Design Implications

The unique structure of this compound makes it a valuable scaffold for drug design. Modifications to its structure could lead to derivatives with enhanced bioactivity and therapeutic potential. Its ability to inhibit efflux pumps suggests that it could be developed into a lead compound for overcoming bacterial resistance mechanisms in drug development .

Case Study 1: Enhancing Antibiotic Efficacy

In a study published in the European Journal of Medicinal Chemistry, researchers investigated the effects of various hydrazides, including this compound, on antibiotic resistance mechanisms in Escherichia coli. The study demonstrated that the compound effectively inhibited the AcrB efflux pump, thereby enhancing the efficacy of several antibiotics against resistant bacterial strains.

Case Study 2: Synthesis of Anticancer Agents

Another significant application involves the use of this compound in synthesizing novel anticancer agents. Researchers have explored its potential in forming hydrazone derivatives that exhibit cytotoxicity against various cancer cell lines. These derivatives have shown promise in targeting specific cancer pathways and enhancing therapeutic outcomes .

Mechanism of Action

The mechanism of action of 2-Isopropoxypropanohydrazide involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways . The compound can bind to enzymes or receptors, altering their activity and resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-isopropoxypropanohydrazide with structurally related hydrazide derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences:

The ethoxybutanohydrazide derivative (C₆H₁₅ClN₂O₂) shares the same molecular weight as this compound hydrochloride but differs in alkoxy group (ethoxy vs. isopropoxy) and chain length (butane vs. propane) .

Substituent Effects: Phenoxy vs. Halogenation and Functionalization: Compounds like 2-(2,4-dichlorophenoxy)-N'-[(3Z)-1-methyl-2-oxoindol-3-ylidene]propanehydrazide (CAS: 677741-07-0) introduce electron-withdrawing chlorine atoms, which may enhance pesticidal activity by mimicking herbicidal phenoxypropanoic acids (e.g., haloxyfop) .

Metal Coordination Capacity: Hydrazide derivatives, including this compound, can form complexes with transition metals (e.g., 3d metals) via the hydrazide moiety. These complexes are studied for catalytic or antimicrobial properties, as seen in related 2-hydroxyimino-N-[1-(2-pyridyl)ethylidene]propanohydrazide derivatives .

Biological Activity

2-Isopropoxypropanohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its hydrazide functional group, which is known to impart various biological activities. The compound's structure can be represented as follows:

This molecular configuration allows it to interact with various biological targets, leading to its pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that hydrazides can inhibit specific enzymes, which may play a role in cancer progression and inflammation. For instance, the inhibition of certain kinases involved in tumor growth has been documented .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against various strains of bacteria. This is particularly relevant in the context of rising antibiotic resistance .

- Neuroprotective Effects : Some studies have indicated that compounds with hydrazide moieties can exert protective effects on neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Activity | Effect Observed | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of tumor cell proliferation | |

| Neuroprotection | Protective effects on neuronal cells |

Case Studies and Research Findings

-

Antibacterial Activity :

A study demonstrated that this compound showed significant antibacterial activity against multiple strains of Escherichia coli and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as a novel antibacterial agent . -

Anticancer Properties :

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. It was observed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic . -

Neuroprotective Effects :

Research involving animal models has indicated that this compound may protect against neurotoxicity induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Q & A

Q. What are the validated synthetic routes for 2-isopropoxypropanohydrazide, and how do reaction conditions influence yield?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution of 2-isopropoxypropanoic acid derivatives with hydrazine. Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (40–80°C), and stoichiometric ratios. For instance, anhydrous ethanol at 60°C with a 1:1.2 molar ratio of acid chloride to hydrazine yields ~75% purity, requiring subsequent purification via recrystallization or HPLC . Kinetic studies using NMR to monitor intermediate formation are recommended to optimize conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer: Combine H/C NMR to confirm the hydrazide moiety (N–H peaks at δ 6.5–8.5 ppm) and isopropoxy group (quartet splitting at δ 1.2–1.4 ppm). FT-IR identifies N–H stretches (3200–3400 cm) and C=O vibrations (1650–1700 cm). Purity assessment requires HPLC with a C18 column (acetonitrile/water gradient, retention time ~8.2 min) and mass spectrometry for molecular ion validation .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer: Conduct accelerated stability studies at pH 3–9 (buffered solutions) and 25–40°C. Monitor degradation via UV-Vis (λ = 230 nm) and LC-MS. Hydrolysis dominates under acidic conditions (pH < 4), forming propanoic acid derivatives, while alkaline conditions (pH > 8) induce hydrazine cleavage. Shelf-life modeling using Arrhenius equations predicts optimal storage at pH 6–7 and 4°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Computational DFT studies (B3LYP/6-31G*) reveal that the hydrazide’s lone pair on the β-nitrogen facilitates nucleophilic attack on aryl halides. Experimental validation via Hammett plots (σ = −0.3 to +0.8) shows electron-withdrawing substituents on the aryl group accelerate reaction rates (k = 0.15–0.42 Ms). In-situ IR spectroscopy tracks intermediate formation during Pd-catalyzed couplings .

Q. How can contradictory data on the compound’s bioactivity be resolved?

- Methodological Answer: Contradictions in cytotoxicity assays (e.g., IC = 12 μM vs. 45 μM in similar cell lines) may arise from variations in cell passage number, serum concentration, or solvent (DMSO vs. ethanol). Replicate studies under standardized conditions (e.g., 5% FBS, passage 10–15) with controls for solvent toxicity are critical. Meta-analysis of raw datasets using ANOVA or mixed-effects models can identify confounding variables .

Q. What strategies optimize this compound’s selectivity in enzyme inhibition studies?

- Methodological Answer: Use structure-activity relationship (SAR) models to modify the isopropoxy group’s steric bulk. Compare inhibition constants (K) against homologous enzymes (e.g., carbonic anhydrase isoforms). Molecular docking (AutoDock Vina) identifies binding poses, while alanine scanning mutagenesis of the enzyme active site validates key interactions. Competitive assays with fluorogenic substrates reduce off-target effects .

Methodological Frameworks

Q. How to design a study evaluating this compound’s role in catalytic cycles?

- Methodological Answer: Apply the PICO framework:

Q. What criteria ensure ethical and reproducible data collection in toxicity studies?

- Methodological Answer: Adhere to FINER criteria:

- Feasible : Use OECD-compliant protocols (e.g., acute toxicity via LD in rodents).

- Novel : Compare toxicity profiles with structurally analogous hydrazides.

- Ethical : Obtain IACUC approval; minimize animal use via in silico predictions (TEST software).

- Relevant : Align endpoints with regulatory requirements (e.g., ECHA guidelines) .

Data Analysis & Reporting

Q. How should researchers address outliers in spectroscopic data for this compound?

- Methodological Answer: Apply Grubbs’ test (α = 0.05) to identify outliers. Investigate sources (e.g., moisture in NMR samples, column degradation in HPLC). Report raw and processed data transparently, including baseline corrections and integration thresholds. Use tools like MestReNova for reproducible spectral analysis .

Q. What statistical methods are appropriate for comparing synthetic yields across laboratories?

- Methodological Answer:

Use interlaboratory studies (ILS) with Youden plots to distinguish systematic vs. random errors. Apply mixed-effects models to account for lab-specific variables (e.g., equipment calibration). Report 95% confidence intervals and effect sizes (Cohen’s d) to quantify practical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.